Acetamide, N-(2-acetylphenyl)-N-phenyl-

Catalog No.
S15144937
CAS No.
62123-41-5
M.F
C16H15NO2
M. Wt
253.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetamide, N-(2-acetylphenyl)-N-phenyl-

CAS Number

62123-41-5

Product Name

Acetamide, N-(2-acetylphenyl)-N-phenyl-

IUPAC Name

N-(2-acetylphenyl)-N-phenylacetamide

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

InChI

InChI=1S/C16H15NO2/c1-12(18)15-10-6-7-11-16(15)17(13(2)19)14-8-4-3-5-9-14/h3-11H,1-2H3

InChI Key

WIXQDLZPMCICTK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1N(C2=CC=CC=C2)C(=O)C

Acetamide, N-(2-acetylphenyl)-N-phenyl-, also known as N-(2-acetylphenyl) acetamide or 2-acetamidoacetophenone, is an organic compound with the molecular formula C15H15N1O2C_{15}H_{15}N_{1}O_{2}. It features a phenyl group attached to the nitrogen atom of the acetamide functional group and an acetyl group on the aromatic ring. This compound falls under the category of α-ketoamides and is characterized by its unique structural properties that contribute to its reactivity and biological activity.

Typical of amides and ketones. Key reactions include:

  • Nucleophilic Acyl Substitution: The carbonyl carbon of the acetamide can be attacked by nucleophiles, leading to the formation of new compounds.
  • Condensation Reactions: It can react with aldehydes or ketones in the presence of a base to form chalcone derivatives.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield corresponding carboxylic acids and amines.

For example, in a study involving the synthesis of chalcone derivatives, N-(2-acetylphenyl) acetamide was reacted with various substituted aromatic aldehydes, leading to the formation of complex structures with potential biological activity .

Acetamide, N-(2-acetylphenyl)-N-phenyl- exhibits notable biological activities. Research has indicated that derivatives of this compound possess significant anticancer properties. For instance, synthesized chalcone derivatives from this acetamide have shown cytotoxic effects against various cancer cell lines, including A-549 (lung cancer), IGR-OV-1 (ovarian cancer), and PC-3 (prostate cancer) . Additionally, some derivatives have demonstrated antimicrobial activity, enhancing the efficacy of existing antibiotics against resistant strains .

The synthesis of Acetamide, N-(2-acetylphenyl)-N-phenyl- can be achieved through several methods:

  • Direct Amidation: Reaction between phenylacetyl chloride and ethanolamine under base catalysis yields the acetamide .
  • Condensation Reactions: The compound can be synthesized via condensation reactions involving substituted aromatic aldehydes and N-(2-acetylphenyl) acetamide in methanol with sodium hydroxide as a catalyst .
  • Metal-Catalyzed Methods: Recent advancements include metal-catalyzed methods that enhance yield and selectivity in synthesizing α-ketoamides from α-oxocarboxylic acids and amines .

Acetamide, N-(2-acetylphenyl)-N-phenyl- finds applications in various fields:

  • Pharmaceuticals: Its derivatives are explored for their anticancer and antimicrobial properties.
  • Chemical Synthesis: It serves as a precursor for synthesizing more complex organic compounds, particularly in medicinal chemistry.
  • Research: Used in studies investigating structure-activity relationships for drug development.

Interaction studies involving Acetamide, N-(2-acetylphenyl)-N-phenyl- often focus on its binding affinity to biological targets. For instance, research has explored its interaction with specific proteins involved in cancer cell proliferation and survival pathways. The results indicate that modifications on the phenyl ring can significantly alter its biological activity and interaction profile.

Several compounds share structural similarities with Acetamide, N-(2-acetylphenyl)-N-phenyl-, which can provide insights into its uniqueness:

Compound NameMolecular FormulaKey Features
N-(4-acetylphenyl) acetamideC10H11N1O2C_{10}H_{11}N_{1}O_{2}Similar structure but different substitution on phenyl ring.
2-AcetamidoacetophenoneC10H11N1O2C_{10}H_{11}N_{1}O_{2}Identical core structure; variations in side groups affect reactivity.
N-(3-acetylphenyl) acetamideC10H11N1O2C_{10}H_{11}N_{1}O_{2}Different position of acetyl group on phenol ring influences bioactivity.

The uniqueness of Acetamide, N-(2-acetylphenyl)-N-phenyl- lies in its specific substitution patterns that enhance its reactivity and biological profile compared to similar compounds. Its ability to form diverse derivatives through simple modifications makes it a valuable compound in synthetic organic chemistry and medicinal applications.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

253.110278721 g/mol

Monoisotopic Mass

253.110278721 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-11-2024

Explore Compound Types